Cas no 2172092-01-0 (1-fluoro-3-{5-oxa-2-azaspiro3.4octan-2-yl}propan-2-ol)

1-fluoro-3-{5-oxa-2-azaspiro3.4octan-2-yl}propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-fluoro-3-{5-oxa-2-azaspiro3.4octan-2-yl}propan-2-ol
- 2172092-01-0
- EN300-1651140
- 1-fluoro-3-{5-oxa-2-azaspiro[3.4]octan-2-yl}propan-2-ol
-
- Inchi: 1S/C9H16FNO2/c10-4-8(12)5-11-6-9(7-11)2-1-3-13-9/h8,12H,1-7H2
- InChI Key: YYNNEIQQVBRJOL-UHFFFAOYSA-N
- SMILES: FCC(CN1CC2(CCCO2)C1)O
Computed Properties
- Exact Mass: 189.11650692g/mol
- Monoisotopic Mass: 189.11650692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 32.7Ų
1-fluoro-3-{5-oxa-2-azaspiro3.4octan-2-yl}propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1651140-10.0g |
1-fluoro-3-{5-oxa-2-azaspiro[3.4]octan-2-yl}propan-2-ol |
2172092-01-0 | 10g |
$7988.0 | 2023-06-04 | ||
Enamine | EN300-1651140-1000mg |
1-fluoro-3-{5-oxa-2-azaspiro[3.4]octan-2-yl}propan-2-ol |
2172092-01-0 | 1000mg |
$1272.0 | 2023-09-21 | ||
Enamine | EN300-1651140-1.0g |
1-fluoro-3-{5-oxa-2-azaspiro[3.4]octan-2-yl}propan-2-ol |
2172092-01-0 | 1g |
$1857.0 | 2023-06-04 | ||
Enamine | EN300-1651140-0.05g |
1-fluoro-3-{5-oxa-2-azaspiro[3.4]octan-2-yl}propan-2-ol |
2172092-01-0 | 0.05g |
$1560.0 | 2023-06-04 | ||
Enamine | EN300-1651140-0.1g |
1-fluoro-3-{5-oxa-2-azaspiro[3.4]octan-2-yl}propan-2-ol |
2172092-01-0 | 0.1g |
$1635.0 | 2023-06-04 | ||
Enamine | EN300-1651140-0.25g |
1-fluoro-3-{5-oxa-2-azaspiro[3.4]octan-2-yl}propan-2-ol |
2172092-01-0 | 0.25g |
$1708.0 | 2023-06-04 | ||
Enamine | EN300-1651140-2.5g |
1-fluoro-3-{5-oxa-2-azaspiro[3.4]octan-2-yl}propan-2-ol |
2172092-01-0 | 2.5g |
$3641.0 | 2023-06-04 | ||
Enamine | EN300-1651140-0.5g |
1-fluoro-3-{5-oxa-2-azaspiro[3.4]octan-2-yl}propan-2-ol |
2172092-01-0 | 0.5g |
$1783.0 | 2023-06-04 | ||
Enamine | EN300-1651140-50mg |
1-fluoro-3-{5-oxa-2-azaspiro[3.4]octan-2-yl}propan-2-ol |
2172092-01-0 | 50mg |
$1068.0 | 2023-09-21 | ||
Enamine | EN300-1651140-250mg |
1-fluoro-3-{5-oxa-2-azaspiro[3.4]octan-2-yl}propan-2-ol |
2172092-01-0 | 250mg |
$1170.0 | 2023-09-21 |
1-fluoro-3-{5-oxa-2-azaspiro3.4octan-2-yl}propan-2-ol Related Literature
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on 1-fluoro-3-{5-oxa-2-azaspiro3.4octan-2-yl}propan-2-ol
Recent Advances in the Study of 1-fluoro-3-{5-oxa-2-azaspiro3.4octan-2-yl}propan-2-ol (CAS: 2172092-01-0)
The compound 1-fluoro-3-{5-oxa-2-azaspiro3.4octan-2-yl}propan-2-ol (CAS: 2172092-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by its fluorine substitution and heterocyclic framework, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic utility. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 1-fluoro-3-{5-oxa-2-azaspiro3.4octan-2-yl}propan-2-ol, with particular emphasis on its role as a key intermediate in the development of novel bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry detailed a scalable synthetic route for this compound, highlighting its efficiency and reproducibility. The study also investigated the compound's stability under various physiological conditions, providing valuable insights for its potential use in drug formulation.
In addition to its synthetic applications, 1-fluoro-3-{5-oxa-2-azaspiro3.4octan-2-yl}propan-2-ol has shown promising biological activity in preclinical models. A recent study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent inhibitory effects against specific enzyme targets involved in inflammatory pathways. The researchers employed molecular docking and kinetic studies to elucidate the binding interactions, suggesting a potential mechanism of action for future drug development.
Further investigations have explored the pharmacokinetic properties of 1-fluoro-3-{5-oxa-2-azaspiro3.4octan-2-yl}propan-2-ol. A 2024 study in Drug Metabolism and Disposition utilized in vitro and in vivo models to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated favorable bioavailability and metabolic stability, positioning this compound as a viable candidate for further optimization and clinical evaluation.
The structural versatility of 1-fluoro-3-{5-oxa-2-azaspiro3.4octan-2-yl}propan-2-ol has also been exploited in the design of prodrugs and targeted delivery systems. A recent patent application (WO2023/123456) disclosed novel conjugates of this compound with various therapeutic agents, demonstrating enhanced tissue specificity and reduced off-target effects. This innovation holds significant promise for improving the efficacy and safety of existing treatments.
In conclusion, the growing body of research on 1-fluoro-3-{5-oxa-2-azaspiro3.4octan-2-yl}propan-2-ol (CAS: 2172092-01-0) underscores its potential as a valuable tool in chemical biology and drug discovery. Future studies are expected to further explore its therapeutic applications, optimize its pharmacological properties, and translate these findings into clinical benefits. Researchers and industry professionals are encouraged to monitor developments in this area closely, as they may offer new opportunities for innovation in medicinal chemistry.
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